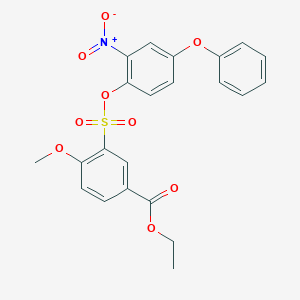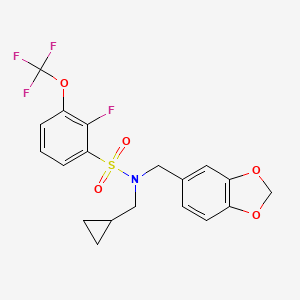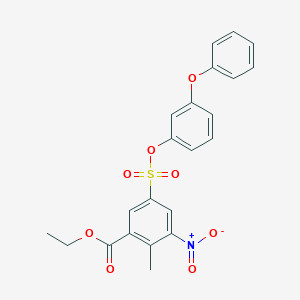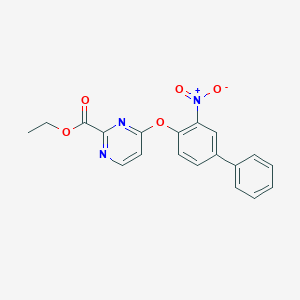![molecular formula C18H16N4O4 B7433315 ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate, also known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of quinone-based compounds that have been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate exerts its effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the metabolism of quinone-based compounds. By inhibiting NQO1, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate prevents the activation of NF-κB, which in turn reduces the expression of pro-inflammatory and pro-cancer genes. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce the expression of genes involved in oxidative stress and DNA damage response, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its specificity for NQO1, which makes it a useful tool for studying the role of NQO1 in cancer and inflammation. However, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to have off-target effects on other enzymes, which may limit its usefulness in certain experimental settings. Another limitation of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective inhibitors of NQO1, which may have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the development of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate-based prodrugs that can be selectively activated in cancer cells, which may improve the specificity and efficacy of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate in cancer treatment. Finally, there is ongoing research on the role of NQO1 in other diseases, such as neurodegenerative disorders, which may lead to new therapeutic applications for ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate.
Synthesemethoden
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is synthesized by reacting 4-aminophenylacetic acid with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. The synthesis of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to reduce the growth and metastasis of cancer cells in vitro and in animal models. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(23)20-14-9-7-13(8-10-14)19-17-16(22(24)25)11-12-5-3-4-6-15(12)21-17/h3-11H,2H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMXWDGGNHWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)